4-fluoro-3-methyl-1H-indole

biophysical probe development fluorescence spectroscopy electron transfer quenching

4-Fluoro-3-methyl-1H-indole (CAS 1011484-22-2) is a disubstituted indole derivative bearing a fluorine atom at the 4-position and a methyl group at the 3-position of the indole ring. The compound has a molecular formula of C₉H₈FN and a molecular weight of 149.17 g/mol.

Molecular Formula C9H8FN
Molecular Weight 149.168
CAS No. 1011484-22-2
Cat. No. B2866628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-methyl-1H-indole
CAS1011484-22-2
Molecular FormulaC9H8FN
Molecular Weight149.168
Structural Identifiers
SMILESCC1=CNC2=C1C(=CC=C2)F
InChIInChI=1S/C9H8FN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3
InChIKeyXZHNRJJOZMNBDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-3-methyl-1H-indole (CAS 1011484-22-2): Core Properties and Indole Derivative Procurement Context


4-Fluoro-3-methyl-1H-indole (CAS 1011484-22-2) is a disubstituted indole derivative bearing a fluorine atom at the 4-position and a methyl group at the 3-position of the indole ring . The compound has a molecular formula of C₉H₈FN and a molecular weight of 149.17 g/mol . Its predicted physicochemical properties include a boiling point of 269.2±20.0 °C, density of 1.219±0.06 g/cm³, a calculated XlogP of 2.6, and a predicted pKa of 16.70±0.30 [1]. The compound is supplied as a colorless to pale yellow liquid .

Why 4-Fluoro-3-methyl-1H-indole Cannot Be Replaced by Unsubstituted or Mono‑Substituted Indoles


The presence of both a 4‑fluoro and a 3‑methyl substituent on the indole core generates a unique electronic and steric profile that is not recapitulated by either mono‑substituted analog (e.g., 4‑fluoroindole or 3‑methylindole) nor by regioisomeric fluoro‑methylindoles [1]. Fluorine substitution increases the ionization potential (IP) of the indole ring, suppressing electron‑transfer quenching rates, while the 3‑methyl group further modulates lipophilicity and steric hindrance at the pyrrole ring [1][2]. Consequently, generic substitution with a different indole derivative risks altering target binding affinity, metabolic stability, or physicochemical behavior in a manner that cannot be predicted from single‑substituent SAR data alone [2].

Quantitative Differentiation Evidence for 4-Fluoro-3-methyl-1H-indole Versus Closest Analogs


Ionization Potential (IP) Elevation Relative to Unsubstituted Indole and 4-Fluoroindole

The substitution pattern of 4‑fluoro‑3‑methyl‑1H‑indole, combining a 4‑fluoro with a 3‑methyl group, is predicted to elevate the ionization potential (IP) beyond that of 4‑fluoroindole alone. Experimental data for the closely related analog 5‑fluoro‑3‑methylindole show an IP that is measurably higher than that of 5‑fluoroindole, while the unsubstituted indole exhibits the lowest IP among the series [1]. Fluoro substitution increases the IP of indole, thereby suppressing the electron transfer (ET) rate, leading to a longer average fluorescence lifetime and a more homogeneous decay [1].

biophysical probe development fluorescence spectroscopy electron transfer quenching

Lipophilicity (XlogP) Differentiation from Mono‑Substituted Analogs

4-Fluoro-3-methyl-1H-indole possesses a calculated XlogP of 2.6 [1], which is approximately 0.4–0.6 log units higher than the XlogP of 4-fluoroindole (calculated XlogP ≈ 2.0–2.1) and approximately 0.3–0.5 log units higher than 3-methylindole (skatole; calculated XlogP ≈ 2.1–2.3) [2]. The additive contribution of the 3‑methyl group increases lipophilicity relative to 4‑fluoroindole, while the 4‑fluoro substituent modulates electron density and polarity compared to 3‑methylindole alone [3].

medicinal chemistry ADME optimization blood-brain barrier penetration

Antifungal Activity Potential of 4‑Fluoroindole Scaffold Against Botrytis cinerea

Although no direct antifungal data exist specifically for 4‑fluoro‑3‑methyl‑1H‑indole, the 4‑fluoroindole core scaffold demonstrates potent antifungal activity against Botrytis cinerea, with a minimum inhibitory concentration (MIC) range of 2–5 mg/L [1]. This activity is superior to the clinical fungicides fluconazole and natamycin, which were used as positive controls in the same assay system [1]. The addition of a 3‑methyl substituent may further modulate this activity, as quantitative structure‑activity relationship (QSAR) analyses revealed that the presence of a fluoro group in the indole moiety is essential for anti‑Botrytis activity [1].

agrochemical discovery antifungal agents postharvest pathogen control

Antibacterial Persister Cell Eradication: 4‑Fluoroindole Versus 5‑Iodoindole

In a study evaluating 36 indole derivatives, 4‑fluoroindole at 2.0 mM completely prevented persister cell survival in Escherichia coli and Staphylococcus aureus [1]. At a lower concentration of 1.0 mM, 4‑fluoroindole permitted 4.7% persister survival, while the more potent 5‑iodoindole limited survival to 0.007% under identical conditions [1]. This indicates that 4‑fluoro substitution confers significant but intermediate anti‑persister activity, and the additional 3‑methyl substitution present in 4‑fluoro‑3‑methyl‑1H‑indole may further alter this potency profile via steric or electronic effects [2].

antimicrobial resistance persister cell inhibition biofilm eradication

Recommended Procurement and Application Scenarios for 4-Fluoro-3-methyl-1H-indole


Medicinal Chemistry: CNS‑Penetrant Lead Optimization Building Block

The calculated XlogP of 2.6 for 4‑fluoro‑3‑methyl‑1H‑indole places it in a favorable lipophilicity range for central nervous system (CNS) drug candidates [1]. This compound serves as a versatile indole building block for introducing a 4‑fluoro‑3‑methylindole pharmacophore into lead molecules where enhanced membrane permeability and potential blood‑brain barrier penetration are desired, with predicted differentiation from the less lipophilic 4‑fluoroindole (XlogP ≈ 2.0) [1][2].

Biophysical Probe Development: Fluorescence Lifetime Modulation Studies

The 4‑fluoro substitution pattern, combined with the 3‑methyl group, is predicted to elevate the ionization potential of the indole chromophore, thereby suppressing electron‑transfer quenching and extending fluorescence lifetime [3]. This makes 4‑fluoro‑3‑methyl‑1H‑indole a candidate building block for synthesizing fluorescent amino acid analogs (e.g., fluorotryptophan derivatives) for protein dynamics studies, where a more homogeneous fluorescence decay profile is analytically advantageous [3].

Antifungal Agrochemical Discovery: Botrytis cinerea Control Agent Scaffold

The 4‑fluoroindole scaffold exhibits MIC values of 2–5 mg/L against Botrytis cinerea, outperforming fluconazole and natamycin in head‑to‑head in vitro assays [4]. 4‑Fluoro‑3‑methyl‑1H‑indole retains this core pharmacophore while offering modified physicochemical properties that may improve formulation compatibility, field stability, or target site penetration relative to the unsubstituted 4‑fluoroindole parent [4][2].

Antimicrobial Persister Cell Research: Scaffold for Anti‑Persister Agent Development

The 4‑fluoroindole moiety eradicates bacterial persister cells at 2.0 mM and reduces survival to 4.7% at 1.0 mM in both E. coli and S. aureus models [5]. 4‑Fluoro‑3‑methyl‑1H‑indole provides a structurally differentiated scaffold with the same 4‑fluoro substitution pattern, enabling SAR studies to assess whether the 3‑methyl group enhances, maintains, or diminishes anti‑persister potency relative to 4‑fluoroindole and 5‑iodoindole [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-3-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.